molecular formula C34H26F8N2O2 B12408358 Fteaa

Fteaa

Cat. No.: B12408358
M. Wt: 646.6 g/mol
InChI Key: AQHFDDAHTUXSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

FTEAA undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups.

    Hydrogenation: The compound can undergo hydrogenation to form saturated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FTEAA has a wide range of scientific research applications, including:

Comparison with Similar Compounds

FTEAA is compared with other similar compounds, such as:

This compound stands out due to its unique combination of fluorine and trifluoromethyl groups, which contribute to its high potency and selectivity as a monoamine oxidase inhibitor .

Properties

Molecular Formula

C34H26F8N2O2

Molecular Weight

646.6 g/mol

IUPAC Name

ethyl 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2,6-bis[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-5-carboxylate

InChI

InChI=1S/C34H26F8N2O2/c1-2-46-32(45)30-28(43-26-15-11-24(35)12-16-26)19-29(20-3-7-22(8-4-20)33(37,38)39)44(27-17-13-25(36)14-18-27)31(30)21-5-9-23(10-6-21)34(40,41)42/h3-18,29,31,43H,2,19H2,1H3

InChI Key

AQHFDDAHTUXSMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(N(C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=C(C=C5)F

Origin of Product

United States

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